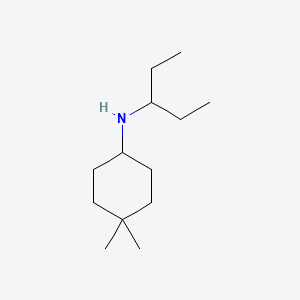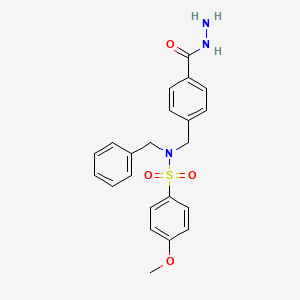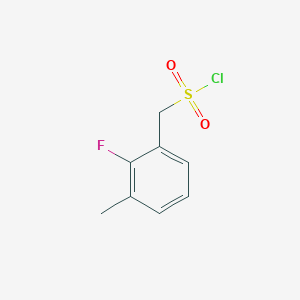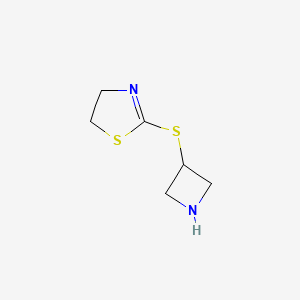
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine is a chemical compound with the molecular formula C13H27N and a molecular weight of 197.36 g/mol . This compound is known for its unique structural features, which include a cyclohexane ring substituted with a dimethyl group and a pentan-3-yl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine typically involves the reaction of cyclohexanone with appropriate alkylating agents under controlled conditions. One common method involves the use of Grignard reagents to introduce the pentan-3-yl group, followed by reductive amination to attach the amine group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the amine group.
Scientific Research Applications
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine involves its interaction with specific molecular targets. It may act as a ligand for certain receptors or enzymes, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylcyclohexan-1-amine: Lacks the pentan-3-yl group.
N-(Pentan-3-yl)cyclohexan-1-amine: Lacks the dimethyl substitution on the cyclohexane ring.
Cyclohexan-1-amine: The simplest form without any substitutions.
Uniqueness
4,4-Dimethyl-N-(pentan-3-yl)cyclohexan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
Molecular Formula |
C13H27N |
|---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
4,4-dimethyl-N-pentan-3-ylcyclohexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-5-11(6-2)14-12-7-9-13(3,4)10-8-12/h11-12,14H,5-10H2,1-4H3 |
InChI Key |
UXPYXOYHVHULNJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)NC1CCC(CC1)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl({2-[(2-methylcyclohexyl)amino]ethyl})amine](/img/structure/B15263442.png)
![1-(1-phenylethyl)-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid](/img/structure/B15263444.png)
![Ethyl 2-[2-(3-cyanophenyl)-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetate](/img/structure/B15263455.png)

![N-[(5-bromothiophen-2-yl)methyl]-4-methylaniline](/img/structure/B15263468.png)

![3-[2-(Difluoromethyl)-1,3-thiazol-5-yl]benzonitrile](/img/structure/B15263476.png)
![{1-[(pyrrolidin-2-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol dihydrochloride](/img/structure/B15263490.png)





